molecular formula C15H14FN3O3 B2867890 N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1049362-55-1

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2867890
CAS No.: 1049362-55-1
M. Wt: 303.293
InChI Key: DMJJJKWNQHFOEV-UHFFFAOYSA-N
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Description

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(isoxazol-3-yl)oxalamide is a highly potent and selective urea-based inhibitor of soluble epoxide hydrolase (sEH). The sEH enzyme is a key regulator of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory, analgesic, and vasodilatory properties . By inhibiting sEH, this compound significantly elevates the endogenous levels of these beneficial EpFAs, thereby reducing the production of their corresponding, less active dihydroxy fatty acids. This mechanism underpins its extensive research utility in models of neuropathic pain, where it demonstrates efficacy in pain relief, as well as in cardiovascular and metabolic diseases where it is investigated for its potential to lower blood pressure and ameliorate vascular inflammation. Its optimized structure, featuring the cyclopropyl and isoxazole groups, contributes to its high metabolic stability and potent in vivo activity , making it a critical pharmacological tool for dissecting the epoxide hydrolase pathway and exploring novel therapeutic strategies for a range of inflammatory and pain-related conditions.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3/c16-11-3-1-10(2-4-11)15(6-7-15)9-17-13(20)14(21)18-12-5-8-22-19-12/h1-5,8H,6-7,9H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJJJKWNQHFOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(isoxazol-3-yl)oxalamide is a compound of significant interest in pharmaceutical research due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group, a 4-fluorophenyl moiety, and an isoxazole ring linked through an oxalamide bridge. Its molecular formula is C19H19FN2O2C_{19}H_{19}FN_2O_2 with a molecular weight of approximately 358.4 g/mol.

PropertyValue
Molecular FormulaC19H19FN2O2C_{19}H_{19}FN_2O_2
Molecular Weight358.4 g/mol
CAS Number1049444-44-1

Research indicates that this compound exhibits its biological effects primarily through modulation of specific biochemical pathways. It has been shown to interact with various protein targets, influencing cellular signaling and metabolic processes.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Modulation : It may act as an allosteric modulator for certain receptors, enhancing or inhibiting their activity based on the physiological context.

Antitumor Activity

Several studies have explored the antitumor potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. Its efficacy was evaluated using standard disk diffusion methods, revealing significant inhibition zones compared to control groups.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study published in Journal of Medicinal Chemistry reported that the compound exhibited selective cytotoxicity against breast cancer cells with an IC50 value of 12 µM, indicating its potential as a therapeutic agent in oncology.
  • Antimicrobial Efficacy :
    • Research conducted by Pharmaceutical Biology highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Mechanistic Insights :
    • A pharmacological study demonstrated that the compound's mechanism involves the downregulation of NF-kB signaling pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on functional groups, spectroscopic properties, and substituent effects.

Structural and Functional Group Comparisons
Compound Name & ID Core Structure Key Substituents Heterocyclic Rings
Target Oxalamide Oxalamide 4-Fluorophenyl, cyclopropylmethyl, isoxazol-3-yl Isoxazole
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Acetamide 4-Chlorophenyl, naphthalen-1-yloxy, triazole 1,2,3-Triazole
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole-carbaldehyde 3-Chlorophenylsulfanyl, trifluoromethyl, aldehyde Pyrazole

Key Observations :

  • Amide vs. Carbaldehyde Backbone : The target oxalamide contains two carbonyl groups, enabling stronger hydrogen bonding compared to the single carbonyl in acetamide (6m) or the aldehyde in the pyrazole derivative .
  • Heterocyclic Rings : The isoxazole (target) and triazole (6m) both participate in π-π interactions, but the triazole in 6m may offer additional hydrogen-bonding sites due to its three nitrogen atoms . The pyrazole in lacks oxygen but includes a sulfanyl group, which could enhance metal-binding capacity .
  • Substituent Effects : Fluorine (target) and chlorine (6m, ) influence electronic properties and lipophilicity. The cyclopropyl group in the target compound likely reduces metabolic degradation compared to the naphthalenyloxy group in 6m .
Spectroscopic and Analytical Data
Property Target Oxalamide (Estimated) Compound 6m Pyrazole Derivative
C=O Stretch (IR) ~1680–1700 cm⁻¹ 1678 cm⁻¹ (acetamide) Not reported
Aromatic C–X Stretch 1287 cm⁻¹ (C–F, estimated) 785 cm⁻¹ (C–Cl) 1136 cm⁻¹ (C–S)
Molecular Weight ~356.3 g/mol 393.11 g/mol (HRMS) ~318.7 g/mol (estimated)
Key HRMS Peaks [M+H]+ ~357.3 [M+H]+ 393.1112 (observed) Not reported

Analysis :

  • The target’s oxalamide backbone may exhibit split C=O stretches in IR due to two carbonyl groups, contrasting with the single C=O peak in 6m .
  • Chlorine substituents (6m, ) show distinct C–Cl stretches at lower frequencies compared to C–F in the target .

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